N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide
Description
N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopropyl group, and a substituted phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O3/c1-14(2)12-18(17-13-16(22)6-7-19(17)27-3)23-20(25)24-10-8-21(26,9-11-24)15-4-5-15/h6-7,13-15,18,26H,4-5,8-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRJJYZHYSBPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC(=C1)Cl)OC)NC(=O)N2CCC(CC2)(C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the substituted phenyl group: This step involves the chlorination and methoxylation of a phenyl ring to obtain 5-chloro-2-methoxyphenyl.
Alkylation: The next step involves the alkylation of the substituted phenyl group with 3-methylbutyl bromide under basic conditions to form the intermediate.
Cyclization: The intermediate is then subjected to cyclization with piperidine to form the piperidine ring.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the cyclopropyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated or decyclopropylated derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-hydroxypiperidine-1-carboxamide
- N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
